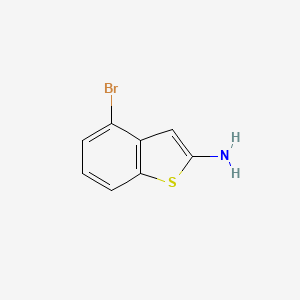

4-Bromo-1-benzothiophen-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-benzothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHQZTNGTGTYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Benzothiophene Core Structures in Chemical and Biological Research

The benzothiophene (B83047) scaffold, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a cornerstone in both chemical and biological research. nih.govdntb.gov.ua Its structural rigidity and the presence of a sulfur atom confer unique physicochemical properties that allow for diverse interactions with biological targets. This has led to the discovery of numerous benzothiophene derivatives with a broad spectrum of pharmacological activities.

The versatility of the benzothiophene nucleus is evident in its presence in several clinically approved drugs. For instance, Raloxifene, a selective estrogen receptor modulator, is used for the prevention and treatment of osteoporosis in postmenopausal women. Zileuton is an inhibitor of 5-lipoxygenase and is used in the management of asthma. Sertaconazole is an antifungal medication, and Brexpiprazole is an atypical antipsychotic. dntb.gov.uatradeindia.com

The biological activities attributed to benzothiophene derivatives are extensive and well-documented. nih.gov Research has demonstrated their potential as:

Anticancer agents: Certain benzothiophene derivatives have shown potent antimitotic activity by inhibiting tubulin polymerization. nih.gov

Anti-inflammatory agents: The scaffold is a key component in molecules designed to modulate inflammatory pathways. nih.gov

Antimicrobial agents: Various substituted benzothiophenes have exhibited significant antibacterial and antifungal properties. manipal.edu

Antitubercular agents: The benzothiophene core is being explored for the development of new drugs to combat tuberculosis. nih.gov

Antidiabetic agents: Some derivatives have shown promise in the management of diabetes. nih.gov

Anticonvulsant agents: The structural features of benzothiophene have been utilized to design compounds with anticonvulsant activity. nih.gov

Monoamine Oxidase (MAO) inhibitors: Benzothiophene derivatives have been investigated as potential treatments for neurodegenerative diseases like Parkinson's disease by inhibiting MAO enzymes. nih.gov

The continued interest in benzothiophene chemistry stems from the scaffold's amenability to chemical modification, allowing for the fine-tuning of its biological activity through the introduction of various substituents. manipal.edu

The Rationale for Investigating Substituted Benzothiophenamines: a Focus on 4 Bromo 1 Benzothiophen 2 Amine

Precursor Synthesis and Benzothiophene Ring Formation

The foundation of synthesizing this compound lies in the effective construction of the benzo[b]thiophene scaffold itself. This bicyclic system, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, can be assembled through various chemical reactions. nih.gov

Approaches to the Benzo[b]thiophene Scaffold

The synthesis of the benzo[b]thiophene core is a well-established area of heterocyclic chemistry. Classical and modern methods offer a range of pathways starting from readily available materials. One of the most versatile and widely used methods for generating 2-aminothiophenes is the Gewald reaction. organic-chemistry.orgwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to yield a polysubstituted 2-aminothiophene. semanticscholar.org

While the Gewald reaction is paramount for introducing the 2-amino group, other methods focus on constructing the core ring system which can be functionalized later. These include intramolecular cyclization of aryl sulfides and the reaction of ortho-halovinylbenzenes with a sulfur source like potassium sulfide (B99878). organic-chemistry.org A particularly relevant approach for the target molecule involves starting with precursors that already contain a bromine atom at the desired position. For instance, a patented method describes the synthesis of 4-bromobenzo[b]thiophene (B1340190), a key intermediate, starting from 2-bromo-6-fluorobenzaldehyde (B104081). google.com

Strategic Incorporation of Sulfur and Aromatic Ring Fusion

The strategic introduction of the sulfur atom and the fusion of the aromatic rings are critical steps in forming the benzothiophene skeleton. In the Gewald reaction, elemental sulfur is used directly, which incorporates into the thiophene ring during the cyclization process. semanticscholar.org

Alternative strategies often involve building the thiophene ring onto a pre-existing benzene derivative. This can be achieved through several routes:

Reaction of o-alkynylaryl bromides with a sulfur source: The reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide can yield a 2-substituted benzothiophene. rsc.org

Intramolecular Cyclization: Arylthioacetic acids, which can be prepared from the reaction of a thiophenol with chloroacetic acid, can undergo cyclization to form 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated. nih.gov

Wittig-type Reactions: A novel synthesis of 4-bromobenzo[b]thiophene utilizes a Wittig reaction as the key ring-closing step. The process starts with the etherification of 2-bromo-6-fluorobenzaldehyde with a chloromethyl mercaptan, followed by reaction with triphenylphosphine (B44618) to form a quaternary phosphonium (B103445) salt, which then undergoes intramolecular cyclization. google.com

The following table summarizes a selection of precursor synthesis strategies for the benzothiophene ring.

| Starting Material(s) | Reagents & Conditions | Product | Reference |

| Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., diethylamine), Solvent (e.g., ethanol) | 2-Aminothiophene derivative | nih.gov |

| 2-bromo-6-fluorobenzaldehyde, Chloromethylmercaptan | K₂CO₃, Acetone; then Toluene, 100-110 °C | 4-Bromobenzo[b]thiophene | google.com |

| o-alkynylaryl bromides | Sodium sulfide, NMP, 180-190 °C | Benzothiophene derivative | rsc.org |

Selective Functionalization for this compound Synthesis

With the benzo[b]thiophene scaffold in hand, or as a target of a one-pot synthesis, the next critical challenge is the precise installation of the bromine atom at position 4 and the amine group at position 2. The electronic properties of the benzothiophene ring dictate the regioselectivity of these functionalization reactions.

Directed Bromination Methodologies at Position 4

Achieving selective bromination at the C4 position of the benzo[b]thiophene ring is non-trivial, as electrophilic substitution on the unsubstituted ring typically favors the C3 position. nih.gov Therefore, directed methodologies are required.

One effective strategy is to start with a precursor that already contains the bromine atom in the correct position on the benzene ring prior to the thiophene ring formation. The synthesis of 4-bromobenzo[b]thiophene from 2-bromo-6-fluorobenzaldehyde is a prime example of this approach, where the final ring closure establishes the desired 4-bromo substitution pattern. google.com

Another advanced method involves modifying the reactivity of the benzothiophene ring. It has been shown that benzothiophenes, when oxidized to their corresponding S-oxides, can undergo C-H/C-H coupling with phenols to give C4 arylation products. nih.govnih.gov This metal-free process suggests that activation via the sulfoxide (B87167) alters the electronic distribution of the ring, making the C4 position more susceptible to attack. While this demonstrates C4 functionalization, direct bromination of such activated species would be a subject for further investigation.

The table below outlines a key strategy for obtaining the 4-bromo substitution pattern.

| Substrate | Reagents & Conditions | Product | Notable Feature | Reference |

| 2-bromo-6-fluorobenzaldehyde | 1. Chloromethylmercaptan, K₂CO₃, Acetone 2. Triphenylphosphine, Toluene, 100-110 °C | 4-Bromobenzo[b]thiophene | Bromine is present on the precursor before ring formation. | google.com |

Introduction of the Amine Group at Position 2

The introduction of an amine group at the C2 position is most efficiently achieved using the Gewald reaction. semanticscholar.orgresearchgate.netumich.edu This reaction is a powerful tool in synthetic chemistry because it constructs the 2-aminothiophene ring system in a single, often high-yielding, step from acyclic precursors. organic-chemistry.orgijpbs.com For the synthesis of a 4-bromo-2-aminobenzothiophene derivative, a Gewald reaction could theoretically be performed starting from a brominated cyclohexanone (B45756) derivative. For example, a reported synthesis of 2-(4-bromobenzyl) tethered 4-amino-5,6,7,8-tetrahydrobenzo wikipedia.orgnih.govthieno[2,3-d]pyrimidines begins with a Gewald reaction using cyclohexanone and ethyl-2-cyanoacetate to yield a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate. nih.gov

An alternative to direct synthesis via the Gewald reaction is the amination of a pre-functionalized benzothiophene. For instance, copper-catalyzed Ullmann-type C-N coupling reactions have been successfully used to synthesize primary amines of various polycyclic aromatic compounds, including dibenzothiophene, from their corresponding bromo-derivatives using aqueous ammonia. nih.gov This suggests a possible, albeit challenging, route involving the direct amination of a 2-halobenzothiophene derivative.

Sequential or Concurrent Halogenation and Amination Strategies

Synthesizing this compound can be envisioned through either a sequential or a concurrent strategy.

A sequential strategy would involve two distinct steps:

Synthesis of 4-bromobenzo[b]thiophene: This could be accomplished using the method starting from 2-bromo-6-fluorobenzaldehyde. google.com

Amination at the C2 position: This step is more challenging. It might involve an initial halogenation at the C2 position followed by a nucleophilic substitution with an amine source, or a direct C-H amination reaction, potentially guided by a transition metal catalyst.

A concurrent or convergent strategy is often more efficient and is exemplified by the Gewald reaction. A plausible, though not explicitly documented, route to this compound would involve a Gewald reaction starting with a 3-bromocyclohexanone, an activated nitrile, and elemental sulfur. This would concurrently form the 2-amino-thiophene ring fused to the bromo-substituted cyclohexane (B81311) ring, which would then require aromatization to yield the final product. The synthesis of related tetrahydrobenzo[b]thiophenes demonstrates the feasibility of the initial steps of this approach. nih.gov

The following table outlines a synthetic pathway based on the Gewald reaction, which concurrently introduces the amine group while forming the thiophene ring.

| Precursors | Reaction Type | Key Transformation | Resulting Scaffold | Reference |

| Cyclohexanone, Ethyl-2-cyanoacetate, Sulfur | Gewald Reaction | Multicomponent condensation and cyclization | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | nih.gov |

Advanced Synthetic Methodologies for this compound Derivatives

The structural framework of this compound serves as a versatile scaffold for the synthesis of a diverse array of functionalized derivatives. The strategic manipulation of its bromo and amino functionalities, as well as the inherent reactivity of the benzothiophene core, allows for the application of advanced synthetic methodologies. These methods, including metal-catalyzed cross-couplings, nucleophilic and electrophilic substitutions, and multicomponent reactions, provide robust pathways to novel compounds with potential applications in medicinal chemistry and materials science.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C4 position of the benzothiophene core is well-suited for such transformations. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent. rhhz.net These reactions typically involve the oxidative addition of a palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. rhhz.net

For instance, derivatives of 4-bromoanilines can undergo Suzuki coupling reactions with various boronic acids. In a related study, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a Schiff base derived from 4-bromo-2-methylaniline (B145978), was successfully coupled with different boronic acids using a Pd(PPh₃)₄ catalyst. nih.govresearchgate.net This demonstrates the feasibility of performing cross-coupling on the bromo-substituted benzene ring, even in the presence of other reactive sites like a thiophenyl-Br, as the aryl bromide is often more reactive. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions on Bromo-Aryl Scaffolds

| Starting Material | Coupling Partner | Catalyst/Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorobenzene boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted biaryl | 44% | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-chlorobenzene boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted biaryl | 51% | nih.gov |

Other transition metals like copper are also employed in cross-coupling reactions to form C-N, C-O, and C-S bonds. rhhz.netdoi.org These methods expand the range of accessible derivatives from the this compound template.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with a variety of nucleophiles. wikipedia.org In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize this intermediate through resonance. pressbooks.pub

While the benzothiophene system itself can influence the ring's electrophilicity, the substitution on this compound without additional activating groups can be challenging, often requiring harsh conditions. However, in highly activated systems, SNAr proceeds more readily. For example, in 4,8-dibromobenzo[1,2-d:4,5-d']bis( wikipedia.orglumenlearning.combyjus.comthiadiazole), a strongly electron-deficient system, the bromine atoms can be selectively substituted by nitrogen nucleophiles. mdpi.com This suggests that introducing electron-withdrawing substituents onto the benzothiophene ring of this compound could enable facile SNAr reactions at the C4 position.

The general mechanism involves two steps: addition of the nucleophile to form a stabilized carbanion, followed by elimination of the halide leaving group to restore aromaticity. pressbooks.pubyoutube.com

Table 2: General Reactivity in SNAr Reactions

| Feature | Description | Importance | Reference |

|---|---|---|---|

| Mechanism | Addition-Elimination | Forms a resonance-stabilized carbanion (Meisenheimer complex). | wikipedia.orgpressbooks.pub |

| Substituent Effect | Electron-withdrawing groups (e.g., -NO₂) at ortho/para positions | Stabilizes the negative charge on the intermediate, accelerating the reaction. | pressbooks.pubmasterorganicchemistry.com |

| Leaving Group | Halide (F, Cl, Br, I) | The rate-determining step is typically the nucleophilic attack, not C-X bond cleavage. Reactivity order is often F > Cl > Br > I. | masterorganicchemistry.com |

| Nucleophiles | Amines, alkoxides, thiolates | A wide range of nucleophiles can be employed. | byjus.com |

Electrophilic Aromatic Substitution (EAS) Reactions

Further functionalization of the benzene ring of this compound can be achieved through electrophilic aromatic substitution (EAS). The outcome of these reactions is dictated by the directing effects of the existing substituents: the C2-amino group and the C4-bromo group.

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. The bromo group (-Br) is a deactivating group but is also an ortho-, para-director. In this specific substitution pattern, the positions available for electrophilic attack are C5, C6, and C7.

The directing effects are as follows:

Amino group (at C2): Strongly directs ortho (C3) and para (not available on the benzene part). Its influence extends throughout the fused ring system.

Bromo group (at C4): Directs ortho (C5) and para (C7).

Thiophene sulfur: Directs electrophilic attack to the adjacent C2 and C3 positions.

Derivatization via the Amino Functionality

The primary amino group at the C2 position is a key site for derivatization, allowing for the synthesis of a wide range of functionalized molecules. wikipedia.org This functionality can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. nih.gov

A common derivatization is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. For example, 4-bromo-2-methylaniline reacts with various thiophene-carbaldehydes in glacial acetic acid to produce the corresponding Schiff bases in excellent yields (94-95%). nih.govresearchgate.net This reaction is directly applicable to this compound.

Table 3: Representative Derivatization of Amino Groups

| Reaction Type | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Aldehydes/Ketones | Imine | Creates a C=N bond, useful for synthesizing ligands and biologically active molecules. | nih.govresearchgate.net |

| Acylation | Acyl chlorides/Anhydrides | Amide | Introduces a carbonyl group, altering electronic properties and providing a handle for further reactions. | nih.gov |

| Pyridinium Salt Formation | Pyrylium salts | N-Arylpyridinium salt | Used to enhance ionization efficiency for mass spectrometry analysis. | mdpi.com |

| Hydrazone Formation | Hydrazine (B178648) derivatives | Hydrazone | A method to functionalize amino aldehydes, leading to compounds with potential cytotoxic and antibacterial properties. | nih.gov |

These derivatizations are crucial for building more complex molecules and for modulating the biological or material properties of the parent compound.

Transformations Involving the Halogen Atom

Beyond the cross-coupling and SNAr reactions discussed previously, the bromine atom at C4 enables other valuable transformations. One significant strategy is metal-halogen exchange, which converts the aryl bromide into a potent organometallic nucleophile.

Reacting the 4-bromo derivative with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can generate the corresponding 4-lithio-1-benzothiophen-2-amine intermediate. This lithiated species is a powerful nucleophile that can react with a wide variety of electrophiles to introduce new functional groups at the C4 position. researchgate.net

Table 4: C4-Functionalization via Lithiation of Bromo-Substituted Heterocycles

| Electrophile | Reagent Class | Resulting Functional Group | Reference |

|---|---|---|---|

| Acetic anhydride | Anhydride | Acyl | researchgate.net |

| Chlorotrimethylsilane | Silyl halide | Trimethylsilyl | researchgate.net |

| Diphenyl disulfide | Disulfide | Phenylthio | researchgate.net |

This method provides a complementary approach to cross-coupling for forming C-C and C-heteroatom bonds, significantly broadening the synthetic utility of the 4-bromo scaffold. Another emerging strategy involves the photogeneration of radicals from alkyl halides, which can be mediated by catalytic iodide through in situ bromide displacement. nih.gov

Domino and Multicomponent Reaction Protocols

Domino and multicomponent reactions offer an efficient and atom-economical approach to constructing complex molecular architectures from simple precursors in a single pot. While specific examples starting directly from this compound are not prevalent, related benzothiophene derivatives are key players in such protocols.

For instance, a domino reaction protocol has been developed for the efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes. nih.gov These intermediates are then used in subsequent reactions, such as the Friedländer annulation with ketones, to build fused heterocyclic systems like benzothieno[3,2-b]pyridines. nih.gov This highlights the potential for using derivatives of this compound in similar cascades. The presence of the amino group and the reactive aryl bromide offers multiple points for sequential bond formation within a one-pot process, potentially leading to novel and complex fused heterocyclic structures. rsc.org

Stereoselective Synthesis for Chiral this compound Analogues

The introduction of chirality into analogues of this compound can be approached through several strategic pathways. These include the asymmetric transformation of the pre-formed benzothiophene core, the use of chiral auxiliaries to direct stereoselective reactions, and the resolution of racemic mixtures. Drawing from successful stereoselective syntheses of related heterocyclic amines, we can infer viable methods for producing enantiomerically enriched derivatives of this compound.

One of the most promising approaches involves the asymmetric modification of the 2-aminobenzothiophene scaffold. Research has shown that 2-aminobenzo[b]thiophenes can serve as substrates in highly stereoselective organocatalytic reactions. For instance, the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamides with 2-alkynyl cycloenones, catalyzed by a quinine-derived bifunctional thiourea, has been reported to yield polycyclic dihydrobenzo nih.govbeilstein-journals.orgthieno[2,3-b]pyridine derivatives with excellent enantioselectivities, reaching up to 97% ee. nih.gov This demonstrates that the nitrogen atom at the C2 position can effectively participate in and direct stereoselective bond formation, a principle that could be extended to the synthesis of chiral analogues of this compound.

Another viable strategy is the asymmetric reduction of a prochiral imine derived from a 4-bromo-1-benzothiophen-2-one precursor. The asymmetric hydrogenation of imines is a well-established and powerful method for the synthesis of chiral amines. nih.gov This two-step process would involve the synthesis of a 4-bromo-1-benzothiophen-2-one, its conversion to an N-substituted imine, and subsequent asymmetric reduction using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., Ru-, Rh-, or Ir-based catalysts). The choice of the N-substituent on the imine and the chiral catalyst system would be crucial for achieving high enantioselectivity.

Furthermore, organocatalysis offers a metal-free alternative for the asymmetric reduction of imines. Chiral Brønsted acids, such as those derived from BINOL, or chiral phosphoric acids have been successfully employed in the enantioselective reduction of various imines. The application of such catalysts to a 4-bromo-1-benzothiophene-derived imine could provide a direct route to the corresponding chiral amine.

The use of chiral auxiliaries represents a classical yet effective method for stereoselective synthesis. A chiral auxiliary could be attached to the amino group of a racemic this compound, leading to the formation of diastereomers. These diastereomers can often be separated by conventional techniques like chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically pure amine.

Finally, enzymatic resolution is an increasingly attractive method for obtaining enantiopure amines. Specific enzymes can selectively acylate or deacylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. This biocatalytic approach often proceeds under mild conditions with high enantioselectivity.

While specific examples for the stereoselective synthesis of this compound are yet to be reported in the literature, the principles outlined above provide a solid foundation for the development of such methodologies. The successful application of organocatalysis and asymmetric hydrogenation in the synthesis of other chiral aminobenzothiophenes and related heterocycles strongly suggests that these strategies would be applicable to the target molecule and its analogues.

| Strategy | Description | Potential Catalyst/Reagent | Key Considerations |

| Asymmetric Annulation | [3+3] cycloaddition of a derivatized 2-aminobenzothiophene with a prochiral partner. | Quinine-derived thiourea | Requires derivatization of the amino group. |

| Asymmetric Imine Reduction | Reduction of a prochiral imine derived from 4-bromo-1-benzothiophen-2-one. | Chiral transition metal catalysts (Ru, Rh, Ir); Chiral Brønsted acids. | Synthesis of the imine precursor is required. |

| Chiral Auxiliary | Diastereomeric resolution via a covalently bonded chiral group. | Various commercially available chiral auxiliaries. | Requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic Resolution | Selective enzymatic modification of one enantiomer in a racemic mixture. | Lipases, acylases. | Enzyme screening may be necessary to find a suitable biocatalyst. |

Chemical Reactivity and Mechanistic Aspects of 4 Bromo 1 Benzothiophen 2 Amine

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring of the benzothiophene (B83047) core is a versatile handle for synthetic modifications, primarily through metal-catalyzed cross-coupling reactions. The carbon-bromine bond in aryl bromides is weaker than a carbon-hydrogen bond, making it susceptible to cleavage and subsequent formation of new carbon-carbon or carbon-heteroatom bonds.

One of the most significant reactions involving the aryl bromide functionality is the Suzuki-Miyaura coupling . In this palladium-catalyzed reaction, the bromo-substituted benzothiophene can be coupled with various organoboron compounds, such as boronic acids or their esters. This reaction is a powerful tool for creating new C-C bonds and introducing diverse aryl or alkyl substituents at the 4-position. For instance, in related bromo-substituted thiophene (B33073) systems, Suzuki coupling has been successfully employed to introduce new aryl groups. nih.govresearchgate.net The general mechanism for the Suzuki coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The reactivity of the aryl bromide in 4-Bromo-1-benzothiophen-2-amine can be compared to other bromo-substituted aromatic compounds. For example, in molecules containing multiple bromine atoms on different aromatic rings, the reactivity towards Suzuki coupling can be regioselective. Often, the bromine on the more electron-deficient or sterically accessible ring will react preferentially. nih.gov

Below is a table summarizing representative Suzuki-Miyaura coupling reactions for bromo-aromatic compounds, illustrating the versatility of this transformation.

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Product | Reference |

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorobenzene boronic acid | Pd(PPh3)4 | K3PO4 | (E)-N-((4-(3-chloro-4-fluorophenyl)thiophen-2-yl)methylene)-4-bromo-2-methylaniline | nih.govresearchgate.net |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | (E)-4-bromo-2-methyl-N-((3-phenylthiophen-2-yl)methylene)aniline | nih.govresearchgate.net |

| 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netmdpi.comthiadiazole) | thiophen-2-yl-pinacolate ester | Pd(PPh3)4 | K2CO3 | 4-bromo-8-(thiophen-2-yl)benzo[1,2-d:4,5-d']bis( nih.govresearchgate.netmdpi.comthiadiazole) | mdpi.com |

Other cross-coupling reactions, such as the Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), are also plausible transformations for the aryl bromide moiety of this compound, further expanding its synthetic utility.

Reactivity of the Primary Aromatic Amine Functionality

The primary aromatic amine group at the 2-position of the benzothiophene ring is a key site of reactivity, behaving as a nucleophile and a base. Its reactivity is influenced by the electron-donating nature of the benzothiophene ring system.

A characteristic reaction of primary aromatic amines is the formation of imines (Schiff bases) upon condensation with aldehydes or ketones. This reaction typically proceeds under acidic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of imines from substituted anilines and various aldehydes is a well-established synthetic transformation. nih.govresearchgate.net For example, 4-bromo-2-methylaniline (B145978) readily reacts with 4-bromothiophene-2-carbaldehyde in the presence of acetic acid to form the corresponding imine in high yield. nih.gov

The amine group can also undergo acylation with acyl chlorides or anhydrides to form amides. This reaction can be used to protect the amine functionality or to introduce new functional groups. Furthermore, the amine can be alkylated under appropriate conditions.

Another important transformation of primary aromatic amines is diazotization , which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent reactions, including Sandmeyer reactions (to introduce halides, cyanide, or other groups), Schiemann reactions (to introduce fluorine), and coupling reactions with activated aromatic compounds to form azo dyes.

The nucleophilicity of the amine in this compound is expected to be significant, enabling it to participate in nucleophilic substitution reactions. clockss.org For instance, it could potentially react with activated aryl halides in nucleophilic aromatic substitution (SNAr) reactions, although the aryl bromide on the same molecule could also be a site of reaction under certain conditions.

Reactivity of the Benzothiophene Heterocyclic System

The benzothiophene ring system itself is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is directed by the heteroatom (sulfur) and the existing substituents. In general, electrophilic attack on the benzothiophene ring is favored at the 2- and 3-positions. However, since the 2-position is already substituted with an amine group in the target molecule, electrophilic attack would likely be directed to other positions on the heterocyclic or benzene ring.

Studies on the electrophilic substitution of unsubstituted nih.govbenzothieno[3,2-b] nih.govbenzothiophene have shown that monosubstitution, such as nitration and acetylation, preferentially occurs at the 2-position, with some substitution at the 4-position. researchgate.net The presence of the activating amino group at the 2-position and the deactivating bromo group at the 4-position in this compound will significantly influence the regioselectivity of further electrophilic substitutions. The strong activating effect of the amino group would likely direct incoming electrophiles to the 3-position or to the benzene ring, ortho and para to the sulfur atom.

The benzothiophene core is also known to be a structural motif in various therapeutically and materially important molecules, highlighting its stability and utility as a scaffold. nih.gov

Investigating Reaction Pathways and Intermediates

As mentioned earlier, the Suzuki-Miyaura coupling is a key transformation for the aryl bromide moiety. The catalytic cycle is well-understood and involves a series of fundamental steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) center, typically facilitated by a base which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of this process can be influenced by the choice of palladium catalyst, ligands, base, and solvent.

The primary amine group at the 2-position is a strong nucleophile. In reactions such as imine formation, the nitrogen atom's lone pair of electrons initiates the attack on the electrophilic carbonyl carbon. The subsequent steps involve proton transfers and the elimination of a water molecule to form the C=N double bond.

In electrophilic aromatic substitution reactions on the benzothiophene ring, the formation of a sigma complex (also known as an arenium ion) is a key intermediate. The stability of this intermediate determines the regioselectivity of the reaction. The amino group at the 2-position would strongly stabilize a positive charge at the 3-position through resonance, making this a likely site for electrophilic attack. Conversely, the electron-withdrawing inductive effect of the bromine at the 4-position would disfavor electrophilic attack on the benzene portion of the molecule.

Impact of Electronic and Steric Effects on Reactivity

The reactivity of this compound is a delicate balance of electronic and steric effects exerted by its functional groups.

Electronic Effects:

The amino group at the 2-position is a strong activating group due to its +M (mesomeric) or resonance effect, which donates electron density to the aromatic system. This enhances the nucleophilicity of the amine and activates the benzothiophene ring towards electrophilic substitution.

The sulfur atom in the thiophene ring can donate electron density through resonance, contributing to the aromaticity and influencing the regioselectivity of electrophilic attack.

Steric Effects:

The presence of substituents on the benzothiophene ring can sterically hinder the approach of reagents to adjacent positions. For example, the amino group at the 2-position might sterically influence reactions at the 3-position, although this effect is likely to be less significant than its strong electronic directing effect.

Similarly, the bromo group at the 4-position can create steric hindrance for reactions at the adjacent 3- and 5-positions.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 Benzothiophen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govresearchgate.netresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Bromo-1-benzothiophen-2-amine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

In ¹H NMR spectroscopy, the aromatic protons on the benzothiophene (B83047) ring system typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants are influenced by the positions of the bromine atom and the amine group. The protons of the amine group (-NH₂) usually present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atom attached to the bromine (C4) is expected to be shifted upfield due to the "heavy atom effect" of bromine. stackexchange.com The carbon atoms of the thiophene (B33073) ring (C2 and C3) and the benzene (B151609) ring will have distinct chemical shifts, which can be assigned based on established substituent effects and two-dimensional NMR experiments like HSQC and HMBC.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H5 | Multiplet | - |

| H6 | Multiplet | - |

| H7 | Multiplet | - |

| H3 | Singlet | ~100-110 |

| NH₂ | Broad Singlet | - |

| C2 | - | ~150-160 |

| C3 | - | ~100-110 |

| C3a | - | ~135-145 |

| C4 | - | ~110-120 |

| C5 | - | ~120-130 |

| C6 | - | ~120-130 |

| C7 | - | ~120-130 |

| C7a | - | ~135-145 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysisresearchgate.netnih.gov

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic system give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range, and the C-S stretching of the thiophene ring would likely appear in the 600-800 cm⁻¹ region. The C-Br stretching vibration is typically observed at lower frequencies, generally in the 500-600 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-S bond are often strong Raman scatterers.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) | Weak |

| Aromatic Ring | C-H Stretch | 3000-3100 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |

| Amine (-NH₂) | N-H Bend | 1580-1650 | Moderate |

| Thiophene Ring | C-S Stretch | 600-800 | Strong |

| Bromo-Aromatic | C-Br Stretch | 500-600 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determinationresearchgate.netresearchgate.netnist.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆BrNS), the expected monoisotopic mass is approximately 226.9404 Da. HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which helps to confirm the molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis in mass spectrometry can also provide structural information. Common fragmentation pathways for this molecule might involve the loss of the bromine atom, the amine group, or cleavage of the thiophene ring.

X-ray Crystallography for Solid-State Molecular Architectureresearchgate.netresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined (if monoclinic) |

| γ (°) | 90 |

| V (ų) | To be determined |

| Z | 4 or 8 |

Note: This data is hypothetical and would need to be determined experimentally.

Chromatographic and Separation Techniques for Purity and Analysisrsc.org

Chromatographic techniques are essential for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of such compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The retention time of the compound is influenced by its polarity, with the bromo-substituent generally increasing retention on a reversed-phase column. psu.edu

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful analytical tool. For GC analysis, the compound would be vaporized and passed through a capillary column. The choice of the stationary phase in the GC column is critical for achieving good separation from any impurities or starting materials. The mass spectrometer detector provides structural information on the eluting peaks. psu.edu

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis (e.g., at 254 nm) |

| GC | Fused silica (B1680970) capillary column (e.g., HP-5MS) | Helium | Mass Spectrometry (MS) |

Computational and Theoretical Investigations of 4 Bromo 1 Benzothiophen 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties. For 4-Bromo-1-benzothiophen-2-amine, DFT calculations would provide fundamental insights into its behavior. However, specific DFT studies on this compound are not found in the available literature.

This analysis involves using DFT methods, such as the widely used B3LYP functional, to find the most stable three-dimensional arrangement of atoms in the this compound molecule. The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation (the ground state) is reached.

From this, precise data on bond lengths (e.g., C-S, C-C, C-N, C-Br), bond angles, and dihedral angles would be determined. This information is crucial for understanding the molecule's steric and electronic properties, such as the planarity of the benzothiophene (B83047) ring system and the orientation of the amine and bromo substituents. Despite the utility of this method, no specific optimized geometry data for this compound has been published.

Frontier Molecular Orbital (FMO) theory is a key application of quantum calculations for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

A theoretical study would calculate the energies of the HOMO and LUMO and map their spatial distribution across the molecule. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. These calculations would identify which parts of the this compound molecule are most susceptible to electrophilic and nucleophilic attack. No specific HOMO-LUMO energy values or orbital diagrams for this compound are available in the surveyed literature.

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy. This map uses a color scale to indicate different potentials: red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack.

For this compound, an ESP map would highlight the electronegative nitrogen and bromine atoms as regions of negative potential and the hydrogen atoms of the amine group as regions of positive potential. This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns. Specific ESP maps for this compound have not been found in published research.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.govresearchgate.net This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.

Computational methods can predict various types of spectra.

IR and Raman: Calculations of vibrational frequencies can predict the infrared and Raman spectra. The results are used to assign specific vibrational modes (stretching, bending) to the experimentally observed peaks.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into the chemical shifts (δ) observed in ¹H and ¹³C NMR spectra.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

These theoretical predictions are invaluable for confirming the structure of a synthesized compound by comparing the calculated spectra to experimental data. However, no published theoretical spectra for this compound could be located.

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β).

A large hyperpolarizability value suggests a significant NLO response. This property is often found in molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system. A computational study on this compound would determine these values to assess its potential as an NLO material. Currently, there is no available data on the calculated NLO properties for this specific molecule.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational dynamics of this compound and its interactions within a biological environment, such as the binding site of a protein. numberanalytics.commdpi.com

In a typical MD simulation study of this compound complexed with a target protein, the system would first be prepared using a suitable force field (e.g., AMBER, CHARMM) that defines the potential energy of the particles. numberanalytics.com The complex would then be solvated in a water box to mimic physiological conditions, and ions would be added to neutralize the system. rsc.org The simulation protocol involves an initial energy minimization, followed by a gradual heating and equilibration of the system to the desired temperature and pressure. Finally, a production run, often spanning microseconds, is performed to generate a trajectory of atomic positions over time. tandfonline.com

Analysis of the MD trajectory provides a wealth of information. The root-mean-square deviation (RMSD) of the ligand can be monitored to assess its stability within the binding pocket, while the root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions that interact with the compound. rsc.org These simulations are instrumental in understanding how the compound adapts its conformation upon binding and the stability of the key interactions that hold it in place. mdsim360.com Such studies can reveal dynamic hydrogen bond networks and the role of water molecules in mediating protein-ligand interactions, providing a more realistic picture than static docking models. nih.gov The conformational ensembles generated from MD simulations represent a more accurate depiction of the molecule's behavior in a real system. tandfonline.com

Table 1: Hypothetical MD Simulation Analysis for this compound in a Protein Binding Site

| Parameter | Value | Interpretation |

|---|---|---|

| Ligand RMSD (avg.) | 1.5 Å | Indicates stable binding within the active site. |

| Protein RMSF (peak at residue LYS-88) | 3.2 Å | Suggests residue LYS-88 is flexible and interacts significantly with the ligand. |

In Silico Molecular Docking Studies for Biological Target Identification

In silico molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a target protein. pnrjournal.comijpsjournal.com This technique is invaluable for screening large libraries of compounds against a known protein structure to identify potential hits and for elucidating the binding mechanism of a specific molecule like this compound. nih.gov Recent studies have successfully used docking to investigate other benzothiophene derivatives as potential therapeutic agents. imist.maajms.iqmdpi.comnih.gov

The process begins with the three-dimensional structures of the ligand (this compound) and the target protein. nih.gov Docking algorithms then explore a vast number of possible binding poses of the ligand within the protein's active site, evaluating each pose using a scoring function. pnrjournal.com This function estimates the binding affinity, with lower scores typically indicating more favorable binding. pnrjournal.comnih.gov

Ligand-Protein Interaction Profiling and Binding Mode Analysis

Following a docking simulation, the resulting high-scoring poses are analyzed to understand the specific molecular interactions that stabilize the protein-ligand complex. ijpsjournal.com This interaction profiling is critical for understanding the structure-activity relationship (SAR). For this compound, this would involve identifying key interactions such as:

Hydrogen Bonds: The amine group (-NH2) is a potent hydrogen bond donor, likely to interact with acceptor residues like aspartate or glutamate (B1630785) in a protein's active site.

Hydrophobic Interactions: The bicyclic benzothiophene core provides a large hydrophobic surface that can engage in favorable interactions with nonpolar residues like leucine, valine, and phenylalanine.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The aromatic benzothiophene ring can stack with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Visualization tools are used to create 2D and 3D diagrams of these interactions, providing a clear picture of the binding mode. rsc.org This analysis helps rationalize the docking score and provides crucial information for optimizing the ligand to enhance its potency and selectivity. mdpi.com

Predictive Modeling of Binding Affinities

The primary output of a molecular docking run is a score that serves as a prediction of the binding affinity. nih.gov Various scoring functions exist, ranging from empirical methods based on physical force fields to knowledge-based potentials derived from statistical analysis of known protein-ligand complexes. acs.org While these scores are effective for ranking compounds in virtual screening, more accurate predictions often require more computationally intensive methods. nih.govoup.com

Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked poses or to snapshots from an MD simulation. numberanalytics.com These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models, offering a more refined estimate of binding affinity than standard docking scores. rsc.org Furthermore, advanced machine learning and deep learning models are increasingly being used to develop scoring functions that can more accurately predict binding affinities by learning complex patterns from vast datasets of protein-ligand interactions. nih.govnih.govoup.com

Table 2: Hypothetical Molecular Docking Results for this compound Against a Kinase Target

| Docking Program | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| AutoDock Vina | -8.5 | ASP-125 | Hydrogen Bond |

| Glide | -9.2 | LEU-75, PHE-180 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comwikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening. nih.govresearchgate.net This approach has been successfully applied to various series of heterocyclic compounds. nih.govtandfonline.comnih.govresearchgate.net

To develop a QSAR model for this compound, a dataset of structurally similar benzothiophene derivatives with experimentally measured biological efficacy (e.g., IC50 values) would be required. nih.gov For each molecule in the dataset, a set of numerical "descriptors" is calculated. These descriptors can encode various aspects of the molecular structure:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Electronic Descriptors: Dipole moment, atomic charges.

3D Descriptors: Molecular surface area, volume.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a regression model that correlates the descriptors with the observed biological activity. tandfonline.com The resulting equation forms the QSAR model. A robust QSAR model must be rigorously validated to ensure its predictive power, typically by splitting the data into a training set (to build the model) and a test set (to evaluate its predictions on unseen data). acs.org

Table 3: Example of a QSAR Model Equation and its Statistical Validation

| Parameter | Description | Value |

|---|---|---|

| Model Equation | pIC50 = 0.75LogP - 0.21TPSA + 1.54*(AromaticRingCount) + 2.8 | N/A |

| R² (Coefficient of Determination) | Percentage of variance in activity explained by the model. | 0.85 |

| Q² (Cross-validated R²) | A measure of the model's internal predictive ability. | 0.78 |

| R²_ext (External Validation R²) | Predictive performance on an external test set. | 0.81 |

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) is a powerful quantum chemical framework that uses derivatives of the electronic energy with respect to the number of electrons and the external potential to define rigorous and quantitative descriptors of chemical reactivity. numberanalytics.comnih.gov These descriptors help to understand and predict the intrinsic reactivity of a molecule like this compound without reference to a specific reaction partner. numberanalytics.com

CDFT provides both global and local reactivity indicators. chemtools.org

Global Descriptors describe the reactivity of the molecule as a whole. Key global descriptors include electronic chemical potential (μ), which relates to electronegativity; chemical hardness (η), which measures resistance to charge transfer; and global electrophilicity (ω), which quantifies the propensity of the molecule to accept electrons. rsc.org

Local Descriptors indicate the most reactive sites within a molecule. The Fukui function, f(r), is a prominent local descriptor that identifies regions most susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed). numberanalytics.com The dual descriptor provides an even clearer picture by simultaneously showing sites for both types of attack.

By calculating these descriptors for this compound, one can predict its reactive behavior. For example, the locations of the highest Fukui function values would indicate the most likely atoms to participate in chemical reactions, which is fundamental to understanding potential biological interactions and metabolic transformations. rsc.org

Table 4: Hypothetical Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value (a.u.) | Interpretation |

|---|---|---|

| Global Descriptors | ||

| Chemical Potential (μ) | -0.125 | Moderate tendency to escape electrons. |

| Chemical Hardness (η) | 0.250 | Moderately resistant to changes in electron configuration. |

| Electrophilicity (ω) | 0.031 | Low to moderate electrophilic character. |

| Local Descriptors (Condensed to Atoms) | ||

| Fukui Function (f⁻) on N-atom | 0.28 | The nitrogen of the amine group is a primary site for electrophilic attack. |

Research Applications and Pharmacological Potential of 4 Bromo 1 Benzothiophen 2 Amine Derivatives

Applications in Medicinal Chemistry and Drug Discovery

Derivatives of 4-bromo-1-benzothiophen-2-amine and the broader benzothiophene (B83047) class represent a significant area of interest in medicinal chemistry due to their versatile pharmacological activities. The benzothiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a key structural motif in numerous biologically active compounds. ijpsjournal.comrsc.org Researchers have extensively modified this core structure to explore and enhance its therapeutic potential, leading to the discovery of derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comontosight.aiontosight.aibenthamdirect.com

Antimicrobial Properties

The benzothiophene nucleus is a cornerstone in the development of new antimicrobial agents, with derivatives showing efficacy against a wide spectrum of bacteria, fungi, and mycobacteria. ijpsjournal.comontosight.ai

Substituted benzothiophenes have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. In one study, 3-halobenzo[b]thiophenes were synthesized and tested for their antimicrobial properties. The cyclohexanol-substituted 3-chloro and 3-bromo-benzo[b]thiophenes, in particular, exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria. The study noted that the presence of a hydroxymethyl group at the second position appeared important for inhibitory activity against Gram-positive strains. However, none of the tested compounds in this series showed activity against Gram-negative bacteria, which may be attributed to the additional outer membrane structure of these bacteria. ijpsjournal.com

Another study focusing on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives found them to be active against Gram-positive bacteria with MIC values ranging from 2.5 to 5.0 mg/mL. ontosight.ai Thiazole derivatives incorporating a 4-bromophenyl group have also been evaluated, with some compounds showing moderate activity against Gram-positive bacteria like Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus pumilus. tandfonline.com

| Derivative Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Cyclohexanol-substituted 3-halobenzo[b]thiophenes | Gram-positive bacteria | 16 µg/mL | ijpsjournal.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | ontosight.ai |

| 2-amino-4-(4-bromophenyl)thiazole (B182969) derivatives | Gram-positive bacteria (e.g., S. aureus) | Moderate Activity | tandfonline.com |

The antifungal potential of benzothiophene derivatives has also been a subject of investigation. Studies on 3-halobenzo[b]thiophenes revealed that compounds with a cyclohexanol (B46403) substitution displayed inhibitory activity against the yeast Candida albicans, with a reported MIC of 16 µg/mL. ijpsjournal.com This suggests that specific substitutions on the benzothiophene ring are crucial for antifungal action.

In a different study, derivatives of 2-amino-4-(4-bromophenyl)thiazole were synthesized and screened for antifungal properties. One derivative showed slight antifungal activity against Candida albicans. tandfonline.com Furthermore, research into the broader class of 1,4-benzothiazines, which are structurally related to benzothiophenes, has shown that their antifungal activity is linked to well-defined chemical features and that they may also exert their effects by improving the host's protective immune response. peerj.com

| Derivative Class | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| Cyclohexanol-substituted 3-halobenzo[b]thiophenes | Candida albicans | 16 µg/mL | ijpsjournal.com |

| 2-amino-4-(4-bromophenyl)thiazole derivative (8f) | Candida albicans | Slight Activity | tandfonline.com |

Benzothiophene derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis (TB), including against multidrug-resistant (MDR) strains. nih.govnih.gov Research has demonstrated that these compounds can effectively inhibit the growth of Mycobacterium tuberculosis. peerj.comresearchgate.net

One study detailed the efficacy of benzo[b]thiophene-2-carboxylic acid derivatives against M. tuberculosis H37Ra. A standout compound, which featured both bromo and chloro substituents, was highly active against a multidrug-resistant strain, with an MIC of 2.73 μg/mL against the dormant stage. nih.gov Molecular docking studies suggested that these derivatives may exert their effect by targeting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.govnih.gov

Another series of novel indolinone-tethered benzothiophene hybrids also showed potential as anti-tubercular agents. nih.gov Similarly, 3-substituted benzothiophene-1,1-dioxides were found to be potent inhibitors of M. tuberculosis growth, with a tetrazole-substituted derivative showing an MIC of 2.6 µM. However, this series also exhibited significant cytotoxicity, which could be a barrier to further development. peerj.comresearchgate.net

| Derivative Class | Mycobacterium Strain | Activity (MIC) | Source |

|---|---|---|---|

| Benzo[b]thiophene-2-carboxylic acid derivative (7b) | MDR M. tuberculosis H37Ra (dormant) | 2.73 µg/mL | nih.gov |

| 3-(tetrazole)-benzothiophene-1,1-dioxide | M. tuberculosis | 2.6 µM | peerj.comresearchgate.net |

| Indolinone-tethered benzothiophene hybrid (6h) | MDR/XDR M. tuberculosis | Potent Activity | nih.gov |

Anticancer and Antineoplastic Activities

The benzothiophene scaffold is a valuable pharmacophore for the design of novel anticancer agents, with derivatives demonstrating activity through various mechanisms, including kinase inhibition, tubulin interaction, and pathway modulation. rsc.orgtandfonline.comnih.govtandfonline.com

In one line of research, 5-hydroxybenzothiophene derivatives were identified as effective multi-target kinase inhibitors. A specific hydrazide derivative, compound 16b, showed potent inhibition of several kinases and displayed broad-spectrum anticancer activity against HCT-116 (colon), A549 (lung), U87MG (glioblastoma), and HeLa (cervical) cancer cell lines. It was particularly effective against U87MG glioblastoma cells, with an IC50 value of 7.2 µM, and was found to induce cell cycle arrest and apoptosis. tandfonline.com

Another approach involved synthesizing benzothiophene acrylonitrile (B1666552) analogs designed to resemble combretastatin, a known tubulin-binding agent. nih.govrsc.org Several of these novel analogs caused significant growth inhibition in a panel of 60 human cancer cell lines, with GI50 (50% growth inhibition) values often in the 10–100 nM range. These compounds appear to work by interfering with tubulin polymerization, leading to mitotic arrest and cell death. nih.govrsc.org

Furthermore, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. One such derivative significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis. tandfonline.comnih.gov

| Derivative Class | Cancer Cell Line | Mechanism | Activity | Source |

|---|---|---|---|---|

| 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | Multi-kinase inhibition | IC50 = 7.2 µM | tandfonline.com |

| Benzothiophene acrylonitrile (analogs 5, 6, 13) | 60-cell line panel | Tubulin polymerization inhibition | GI50 = 10–100 nM | nih.govrsc.org |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19) | MDA-MB-231 (Breast) | RhoA/ROCK pathway inhibition | Significant inhibition of proliferation & migration | tandfonline.comnih.gov |

Anti-inflammatory and Immunomodulatory Effects

Derivatives based on the benzothiophene and structurally similar benzothiazine scaffolds have shown promising anti-inflammatory and immunomodulatory activities. ontosight.aipeerj.com These compounds can influence key inflammatory pathways and mediators.

A study on a series of 1,2-benzothiazine derivatives, which are close structural relatives of benzothiophenes, evaluated their ability to inhibit cyclooxygenase (COX) enzymes. Several of these compounds demonstrated strong and selective inhibition of COX-2 over COX-1, suggesting potential as anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. ontosight.ai

In vivo studies of a thiophene derivative, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone, demonstrated significant anti-inflammatory effects. In a carrageenan-induced paw edema model in rodents, the compound reduced edema by up to 83.2% in the initial phases of inflammation. Further tests suggested its mechanism involves action against early inflammatory mediators like histamine. nih.gov

Moreover, certain 1,4-benzothiazine derivatives have been noted for their immunomodulating activities in addition to their direct antifungal effects. This dual action, where the compound both fights a pathogen and stimulates the host immune response, could lead to significantly enhanced in vivo efficacy. peerj.com

| Derivative Class | Model/Target | Observed Effect | Source |

|---|---|---|---|

| 1,2-Benzothiazine derivatives | COX-1/COX-2 enzymes | Selective inhibition of COX-2 | ontosight.ai |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Carrageenan-induced paw edema | Up to 83.2% edema reduction | nih.gov |

| 1,4-Benzothiazine azole derivatives | Immune system | Immunomodulating activity | peerj.com |

Antiviral Activities

Derivatives of benzo-heterocyclic amines, which include the benzothiophene structure, have been identified as possessing significant broad-spectrum antiviral capabilities. nih.gov Research into a series of novel unsaturated five-membered benzo-heterocyclic amine derivatives revealed potent in vitro activity against both RNA and DNA viruses. nih.gov

Notably, specific compounds within this class demonstrated powerful inhibitory effects against a range of viruses at low micromolar concentrations. nih.gov For instance, certain derivatives showed potent activity against RNA viruses such as Influenza A, Hepatitis C virus (HCV), and Coxsackie B3 virus, as well as the DNA-based Hepatitis B virus (HBV). nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing substituents on the aromatic or heteroaromatic ring of these compounds tends to enhance their antiviral activity, particularly against RNA viruses. nih.gov

| Derivative Class | Target Viruses | Key Findings | Reference |

| Unsaturated Benzo-heterocyclic Amines | Influenza A, HCV, Cox B3 (RNA viruses); HBV (DNA virus) | Showed potent, broad-spectrum antiviral activity at low micromolar concentrations. | nih.gov |

Neuroprotective Potential

The neuroprotective potential of benzothiophene derivatives has been explored through their action on enzymes implicated in neurodegenerative diseases. nih.govnih.gov One key area of investigation is the inhibition of monoamine oxidases (MAOs), particularly the MAO-B isoform, which is more abundant in the brain. nih.gov Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov Synthesized benzo[b]thiophen-3-ol derivatives have demonstrated high selectivity for inhibiting the hMAO-B isoform. nih.gov

Furthermore, other benzothiophene derivatives, specifically benzothiophene-chalcone hybrids, have been evaluated as inhibitors of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a primary approach for managing the symptoms of Alzheimer's disease. nih.govnih.gov Molecular docking studies support the potential for these compounds to interact effectively with the binding sites of these enzymes. nih.govnih.gov

Antidiabetic Effects

Benzothiophene derivatives have shown promise as agents for managing metabolic diseases, including diabetes. nih.govijpsjournal.com One mechanism involves the inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov A specific derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, was identified as a novel BDK inhibitor. nih.gov By inhibiting BDK, these compounds can lead to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which in turn helps reduce the plasma concentrations of branched-chain amino acids (BCAAs) that are often elevated in metabolic diseases. nih.gov

In a related context, derivatives of the structurally similar benzothiazine scaffold have been investigated for their antidiabetic properties through the inhibition of key digestive enzymes. nih.gov A synthesized benzothiazine acetamide (B32628) derivative demonstrated significant inhibitory action against both α-glucosidase and α-amylase, which are crucial for carbohydrate digestion and glucose absorption. nih.gov

Anticonvulsant Activities

The potential for bromo-aryl compounds to act as anticonvulsants has been noted in several studies. ijpsjournal.comnih.gov While research on this compound itself is specific, related structures provide insight into this potential application. For example, 4-bromobenzaldehyde (B125591) semicarbazone has been identified as a prototype for a new class of anticonvulsants. nih.gov This compound was effective in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models of seizures in mice, with low associated neurotoxicity. nih.gov Studies on this prototype suggest that its mechanism of action is likely not related to the GABAA receptor complex, pointing towards other potential pathways, possibly involving excitatory amino acid neurotransmission. nih.gov Additionally, other bromo-substituted heterocyclic systems, such as 8-bromobenzopyran derivatives, have also been tested and shown to possess anticonvulsant properties in the scPTZ test. nih.gov

Antioxidant Properties

Several classes of benzothiophene and related heterocyclic derivatives have been evaluated for their antioxidant capabilities. nih.govsemanticscholar.orgresearchgate.net A series of benzo[b]thiophen-3-ols were found to possess a discrete potential for antioxidant and metal-chelating activity. nih.gov In other studies, the antioxidant activity of related heterocyclic derivatives has been assessed using standard in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the ferric reducing power assay (FRAP). semanticscholar.orgresearchgate.net For instance, 4-phenyl-1,5-benzodiazepin-2-one derivatives displayed scavenging activity in the DPPH assay and demonstrated reducing power. semanticscholar.orgresearchgate.net However, the antioxidant capacity can vary significantly; a benzothiazine derivative evaluated via the DPPH assay showed non-significant results when compared to a standard control like ascorbic acid. nih.gov

| Derivative Class | Assay Method | Observed Activity | Reference |

| Benzo[b]thiophen-3-ols | - | Possessed discrete antioxidant and chelating potential. | nih.gov |

| 4-Phenyl-1,5-benzodiazepin-2-ones | DPPH, FRAP | Showed significant scavenging activity and reducing power. | semanticscholar.orgresearchgate.net |

| Benzothiazine acetamide derivative | DPPH | Non-significant results compared to ascorbic acid control. | nih.gov |

Molecular Mechanisms of Action and Target Interactions

The therapeutic potential of this compound derivatives is rooted in their ability to interact with and modulate the activity of specific biological targets, primarily enzymes. nih.govnih.govnih.gov

The primary mechanism through which benzothiophene and related derivatives exert their pharmacological effects is via enzyme inhibition. nih.govnih.gov This has been observed across various therapeutic areas:

Neuroprotection: Derivatives have been designed to selectively inhibit monoamine oxidase B (MAO-B) and cholinesterases (AChE and BChE), which are key enzymes in the pathophysiology of Parkinson's and Alzheimer's diseases, respectively. nih.govnih.gov

Antidiabetic Effects: Inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK) by benzothiophene carboxylate derivatives represents a novel approach to controlling metabolic diseases by lowering plasma BCAA levels. nih.gov Other related structures inhibit digestive enzymes like α-glucosidase and α-amylase. nih.gov

General Inflammation: Thiophene carboxamide compounds have also been patented as inhibitors of the enzyme IKK-2, which is involved in inflammatory processes. google.com

Molecular docking studies have been instrumental in elucidating the potential binding interactions between these derivatives and the active sites of their target enzymes, helping to explain the basis of their inhibitory activity and guiding the design of more potent and selective compounds. nih.govnih.gov

Receptor Modulation

Derivatives of the benzothiophene scaffold have been extensively investigated as modulators of various biological receptors, indicating the potential for therapeutic applications in diverse disease areas. While research specifically on this compound derivatives is emerging, the broader class of benzothiophenes provides significant precedent for receptor-targeted activity.

A notable example involves hydrazone derivatives of 4-bromothiophene, which are structurally related to the this compound core. Specifically, 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl) hydrazine (B178648) has been identified as a potential multi-target compound for addressing Alzheimer's disease. researchgate.net The therapeutic hypothesis for such compounds often involves modulation of multiple receptors and enzymes implicated in the disease's progression.